![molecular formula C18H21N3O3 B5119354 1-(3-methoxybenzyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5119354.png)
1-(3-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-4-(4-nitrophenyl)piperazine, commonly known as MNBP, is a chemical compound that belongs to the piperazine family. It is a highly potent and selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. MNBP has gained significant attention from the scientific community due to its potential applications in the field of neuroscience.
Mechanism of Action
MNBP acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, MNBP activates the downstream signaling pathways, leading to the modulation of neurotransmitter release and neuronal activity. The activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects.
Biochemical and Physiological Effects:
MNBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to the modulation of mood and behavior. MNBP has also been shown to have anti-inflammatory effects and to promote neurogenesis in the hippocampus.
Advantages and Limitations for Lab Experiments
MNBP has several advantages for use in laboratory experiments. It is highly potent and selective, allowing for precise modulation of the 5-HT1A receptor. It is also relatively stable, making it suitable for long-term studies. However, MNBP has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of MNBP. One potential application is in the treatment of psychiatric disorders, such as depression and anxiety. MNBP may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of MNBP. Additionally, the development of more potent and selective agonists of the 5-HT1A receptor may lead to the discovery of new treatments for a range of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of MNBP involves the reaction of 1-(3-methoxybenzyl)piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of MNBP as a yellow solid.
Scientific Research Applications
MNBP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MNBP has been investigated for its potential use in the treatment of depression, anxiety disorders, and other psychiatric conditions.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-4-2-3-15(13-18)14-19-9-11-20(12-10-19)16-5-7-17(8-6-16)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGAMVZHSLFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.